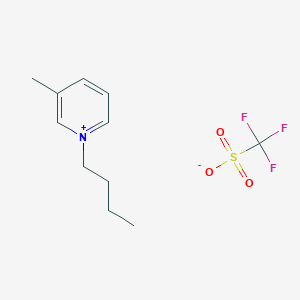

1-Butyl-3-methylpyridinium trifluoromethanesulfonate

Overview

Description

1-Butyl-3-methylpyridinium trifluoromethanesulfonate is a chemical compound with the molecular formula C11H16F3NO3S . It has an average mass of 299.310 Da and a monoisotopic mass of 299.080292 Da .

Molecular Structure Analysis

The molecular structure of 1-Butyl-3-methylpyridinium trifluoromethanesulfonate has been studied using temperature- and pressure-dependent infrared spectroscopy . Further details about the structure can be found in the referenced paper .Physical And Chemical Properties Analysis

1-Butyl-3-methylpyridinium trifluoromethanesulfonate has a molecular weight of 299.31 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass is 299.08029903 g/mol, and its monoisotopic mass is 299.08029903 g/mol . The topological polar surface area is 69.5 Ų . More detailed physical and chemical properties can be found in the referenced sources .Scientific Research Applications

Electrical Conductivity Studies

This compound has been used in the study of electrical conductivity and association in polar solvents . The thermodynamic characteristics of the association were determined based on the measured values of the electrical conductivity of dilute solutions .

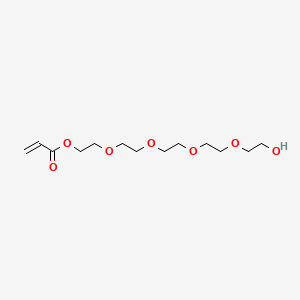

Ionic Liquid Gel Polymer Electrolytes

1-Butyl-3-methylpyridinium trifluoromethanesulfonate has been used in the formation of ionic liquid gel polymer electrolytes (ILGPEs) . It was found that this ionic liquid could serve as an effective agent in reducing crystallinity and glass transition temperature of the polymer, thus enhancing the ionic conductivity of the samples .

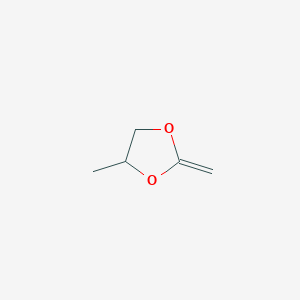

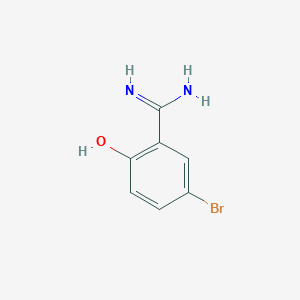

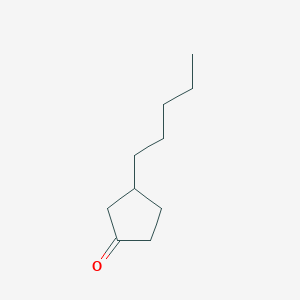

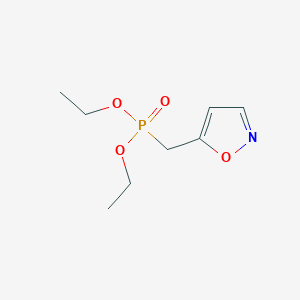

Direct Asymmetric Aldol Condensation Reaction

This ionic liquid has been used in direct asymmetric aldol condensation reactions . This type of reaction is a key step in the synthesis of various natural products and pharmaceuticals .

Desulfurization of Fuels

1-Butyl-3-methylpyridinium trifluoromethanesulfonate has been used in the desulfurization of fuels . Desulfurization is an important process in the production of cleaner fuels .

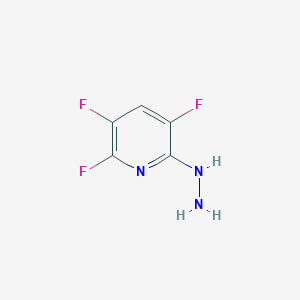

Nucleophilic Aromatic Substitution Reactions

This compound has been used in nucleophilic aromatic substitution reactions . These reactions are fundamental transformations in organic chemistry .

Electrolyte in Supercapacitor Applications

1-Butyl-3-methylpyridinium trifluoromethanesulfonate can also be used as an electrolyte in supercapacitor applications . Supercapacitors are energy storage devices that have higher power density than batteries .

Modification of Electrodes

This ionic liquid can be used in the modification of electrodes applicable in the detection of dopamine and uric acid in human urine samples .

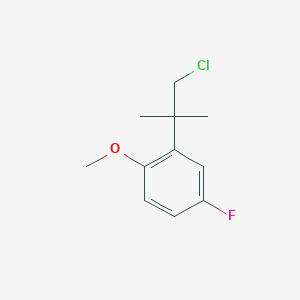

Solvent in Ullmann Homocoupling Reactions

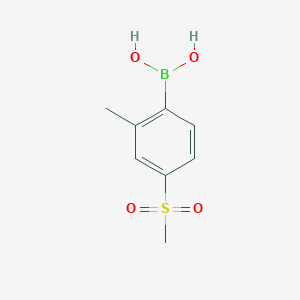

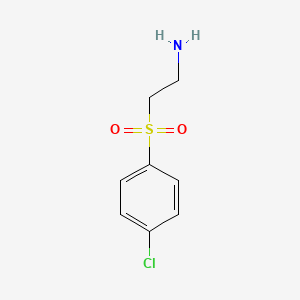

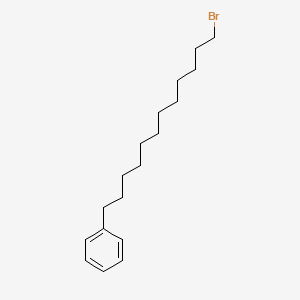

1-Butyl-3-methylpyridinium trifluoromethanesulfonate can be used as a solvent in the Ullmann homocoupling of aryl halides or aryl boronic acids using Cu nanoparticles . This reaction is used in the synthesis of biaryls, which are key structures in various pharmaceuticals and natural products .

Mechanism of Action

Target of Action

As an ionic liquid, it is known to interact with various chemical reactions as a solvent .

Mode of Action

1-Butyl-3-methylpyridinium trifluoromethanesulfonate acts as a solvent in various chemical reactions . It facilitates the interaction between reactants, thereby influencing the course of the reaction .

Biochemical Pathways

It has been used in rhodium-catalyzed regioselective hydroformylation reactions, direct asymmetric aldol condensation reactions, desulfurization of fuels, and nucleophilic aromatic substitution reactions .

Pharmacokinetics

As an ionic liquid, it is expected to have low volatility and high thermal stability .

Result of Action

The molecular and cellular effects of 1-Butyl-3-methylpyridinium trifluoromethanesulfonate’s action depend on the specific reaction it is involved in. For instance, in Rhodium-catalyzed regioselective hydroformylation reactions, it can influence the regioselectivity of the reaction .

Action Environment

Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of 1-Butyl-3-methylpyridinium trifluoromethanesulfonate. As an ionic liquid, it is known for its excellent thermal stability .

properties

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.CHF3O3S/c1-3-4-7-11-8-5-6-10(2)9-11;2-1(3,4)8(5,6)7/h5-6,8-9H,3-4,7H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBRISJDXSIRRE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049363 | |

| Record name | 1-Butyl-3-methylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857841-32-8 | |

| Record name | 1-Butyl-3-methylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.